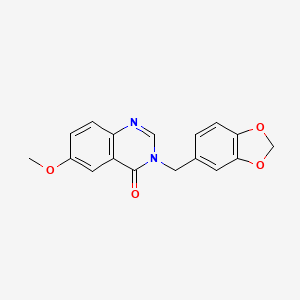
3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one
説明
3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one, also known as BMQ, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BMQ belongs to the family of quinazolinone derivatives and has been studied extensively for its pharmacological properties and biological activities.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the inhibition of cancer cell growth. 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, leading to its anti-inflammatory and antioxidant activities. In addition, 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has been shown to modulate various signaling pathways involved in neuroprotection, making it a potential candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective activities. 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has been shown to induce apoptosis in various cancer cell lines, leading to the inhibition of cancer cell growth. 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, leading to its anti-inflammatory and antioxidant activities. In addition, 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has been shown to modulate various signaling pathways involved in neuroprotection, leading to its neuroprotective effects.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has several advantages for lab experiments, including its high purity and yield, making it suitable for various applications. 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one is also stable and can be stored for long periods, making it convenient for experiments. However, 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has some limitations, including its low solubility in water, which can limit its applications in aqueous environments. In addition, 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one can be toxic at high concentrations, requiring caution in handling and experimentation.
将来の方向性
The potential applications of 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one are vast, and future research should focus on exploring its full potential. Some future directions for research on 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one include studying its potential applications in cancer therapy, chronic inflammatory diseases, and neurodegenerative diseases. In addition, future research should focus on the development of more efficient synthesis methods for 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one and the optimization of its pharmacological properties. Overall, 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has significant potential for various applications, and future research should continue to explore its full potential.
科学的研究の応用
3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has been shown to exhibit significant cytotoxic effects against various cancer cell lines, making it a potential candidate for cancer therapy. 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has also been studied for its anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of chronic inflammatory diseases. In addition, 3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4(3H)-one has been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-21-12-3-4-14-13(7-12)17(20)19(9-18-14)8-11-2-5-15-16(6-11)23-10-22-15/h2-7,9H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDVPWOZLFHSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN(C2=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(1-benzofuran-2-yl)-2-pyridinyl]methanol](/img/structure/B3818366.png)
![6-(1-azepanyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3818373.png)
![1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3818378.png)
![6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3818379.png)
![5-methyl-3-[(5-methylisoxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3818383.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B3818392.png)
![ethyl 1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B3818413.png)
![(3S*,4R*)-1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3818420.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B3818428.png)
![4-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B3818430.png)
methanone](/img/structure/B3818431.png)
![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3818434.png)
![4-ethoxy-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrimidin-2-amine](/img/structure/B3818456.png)
![4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B3818463.png)